molecular formula C8H13N5O2 B14008403 N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide CAS No. 80616-57-5

N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide

Katalognummer: B14008403
CAS-Nummer: 80616-57-5
Molekulargewicht: 211.22 g/mol
InChI-Schlüssel: MROIRCYPAFUJAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide is a chemical compound belonging to the class of triazoles. Triazoles are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide can be achieved through multiple pathwaysThe reaction typically proceeds under microwave irradiation, which enhances the reaction rate and yields .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the propanoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects in the treatment of diseases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[5-(Amino)-2H-1,2,4-triazol-3-YL]propanamide: Similar in structure but with an amino group instead of a propanoyl group.

    N-[5-(Methylamino)-2H-1,2,4-triazol-3-YL]propanamide: Contains a methylamino group, which alters its chemical properties and biological activities.

Uniqueness

N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide is unique due to its specific propanoylamino group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of more complex molecules and in various scientific research applications.

Eigenschaften

CAS-Nummer

80616-57-5

Molekularformel

C8H13N5O2

Molekulargewicht

211.22 g/mol

IUPAC-Name

N-[3-(propanoylamino)-1H-1,2,4-triazol-5-yl]propanamide

InChI

InChI=1S/C8H13N5O2/c1-3-5(14)9-7-11-8(13-12-7)10-6(15)4-2/h3-4H2,1-2H3,(H3,9,10,11,12,13,14,15)

InChI-Schlüssel

MROIRCYPAFUJAB-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC1=NC(=NN1)NC(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.